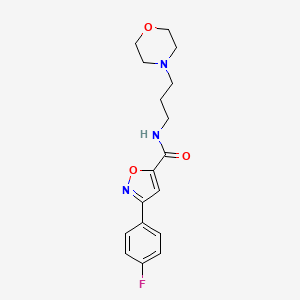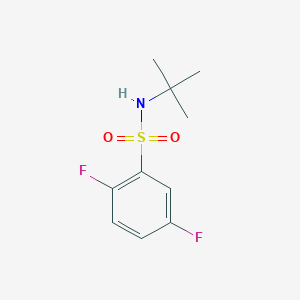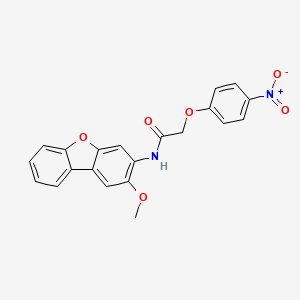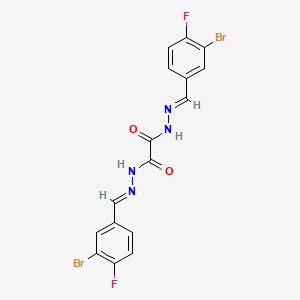
3-(4-FLUOROPHENYL)-N~5~-(3-MORPHOLINOPROPYL)-5-ISOXAZOLECARBOXAMIDE
Overview
Description
3-(4-FLUOROPHENYL)-N~5~-(3-MORPHOLINOPROPYL)-5-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a fluorophenyl group, a morpholinopropyl group, and an isoxazolecarboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROPHENYL)-N~5~-(3-MORPHOLINOPROPYL)-5-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated isoxazole intermediate.
Attachment of the Morpholinopropyl Group: This can be done through a nucleophilic substitution reaction where the morpholinopropylamine reacts with an appropriate leaving group on the isoxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-(4-FLUOROPHENYL)-N~5~-(3-MORPHOLINOPROPYL)-5-ISOXAZOLECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.
Reduction: Lithium aluminum hydride in anhydrous ether is a common choice.
Substitution: Nucleophilic substitution can be carried out using sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
3-(4-FLUOROPHENYL)-N~5~-(3-MORPHOLINOPROPYL)-5-ISOXAZOLECARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-(4-FLUOROPHENYL)-N~5~-(3-MORPHOLINOPROPYL)-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione: This compound shares the morpholinopropyl group and has been studied for its anticonvulsant properties.
Gefitinib Morpholinopropyl Impurity: This compound also contains a morpholinopropyl group and is related to the drug Gefitinib.
Uniqueness
3-(4-FLUOROPHENYL)-N~5~-(3-MORPHOLINOPROPYL)-5-ISOXAZOLECARBOXAMIDE is unique due to its combination of a fluorophenyl group, an isoxazole ring, and a morpholinopropyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3-(4-fluorophenyl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c18-14-4-2-13(3-5-14)15-12-16(24-20-15)17(22)19-6-1-7-21-8-10-23-11-9-21/h2-5,12H,1,6-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMSZSHWRSBNLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC(=NO2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 3-[(2-METHOXYPHENYL)METHYL]-4-OXO-6-(THIOPHEN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE](/img/structure/B4751524.png)
![2-methoxy-N-methyl-5-{[4-({3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoyl}amino)benzoyl]amino}benzamide](/img/structure/B4751526.png)
![4-bromo-5-ethyl-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide](/img/structure/B4751530.png)

![{4-[(1,3-benzothiazol-2-ylthio)methyl]phenyl}(phenyl)methanone](/img/structure/B4751541.png)
![N-(3-bromo-4-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4751545.png)
![1-ETHYL-4-{[(4-FLUOROPHENYL)SULFONYL]AMINO}-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4751558.png)

![ethyl 5-{[(4-butylcyclohexyl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4751578.png)
![1-[5-(2,3-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4751579.png)
![4-[(5-chloro-2-methoxyphenyl)methyl]-N-(2-nitrophenyl)piperazine-1-carboxamide](/img/structure/B4751580.png)
![2-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzonitrile](/img/structure/B4751584.png)

METHANONE](/img/structure/B4751598.png)
